molecular formula C12H17Cl2N3 B1378117 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1071537-11-5

2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1378117
CAS No.: 1071537-11-5
M. Wt: 274.19 g/mol
InChI Key: GJIGROAPLITWPH-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by its pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amination: The benzylated pyrazole is reacted with ethylene diamine to introduce the ethan-1-amine group.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents. The final product is typically purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential therapeutic applications in drug discovery and development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
  • 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
  • 2-(1-Benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIGROAPLITWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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